molecular formula C15H20O3 B13896135 10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)- CAS No. 108885-62-7

10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)-

Cat. No.: B13896135
CAS No.: 108885-62-7
M. Wt: 248.32 g/mol
InChI Key: XJUHTEFWFCFCBI-WENQCULDSA-N
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Description

10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)- is a complex organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is known for its unique bicyclic structure, which includes an oxabicyclo ring system and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)- involves several steps, typically starting with the formation of the oxabicyclo ring system. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the hydroxy, methyl, and methylethenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The oxabicyclo ring system and functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other oxabicyclo derivatives and bicyclic compounds with different functional groups. For example:

    10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-: Similar structure but different stereochemistry.

    10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9S)-: Different stereochemistry at the 9th position.

These comparisons highlight the uniqueness of the compound in terms of its specific stereochemistry and functional group arrangement, which can significantly influence its chemical properties and applications.

Properties

CAS No.

108885-62-7

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4S,5E,8R,9S)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one

InChI

InChI=1S/C15H20O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,8,12-14,16H,1,5-7H2,2-3H3/b10-4+/t12-,13+,14+/m1/s1

InChI Key

XJUHTEFWFCFCBI-WENQCULDSA-N

Isomeric SMILES

C/C/1=C\C[C@@H]([C@@H]2C=C(CC[C@@H]1O)C(=O)O2)C(=C)C

Canonical SMILES

CC1=CCC(C2C=C(CCC1O)C(=O)O2)C(=C)C

Origin of Product

United States

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